molecular formula C8H16N2OS B13588984 1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one

1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one

Cat. No.: B13588984
M. Wt: 188.29 g/mol
InChI Key: CDVAPSKGYLOETR-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one is a chemical compound with the molecular formula C8H16N2OS and a molecular weight of 188.29 g/mol It is characterized by the presence of an imidazolidin-2-one ring substituted with a methyl group and a 3-(methylsulfanyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1-methylimidazolidin-2-one with 3-chloropropyl methyl sulfide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one is unique due to the specific combination of the imidazolidin-2-one ring and the 3-(methylsulfanyl)propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

1-methyl-3-(3-methylsulfanylpropyl)imidazolidin-2-one

InChI

InChI=1S/C8H16N2OS/c1-9-5-6-10(8(9)11)4-3-7-12-2/h3-7H2,1-2H3

InChI Key

CDVAPSKGYLOETR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)CCCSC

Origin of Product

United States

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